molecular formula C8H9F B1585034 1-Ethyl-4-fluorobenzene CAS No. 459-47-2

1-Ethyl-4-fluorobenzene

Cat. No. B1585034
Key on ui cas rn: 459-47-2
M. Wt: 124.15 g/mol
InChI Key: BLDNWXVISIXWKZ-UHFFFAOYSA-N
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Patent
US07576098B2

Procedure details

To a solution of 1-ethyl-4-fluorobenzene (10 g, 80.6 mmol) and PMDTA (17 mL) in THF (60 mL) cooled to −78° C. was added 1.6 M n-butyl lithium (56 mL, 89 mmol) dropwise and the mixture stirred for 40 min at −60° C. Mixture cooled to −78° C. and added DMF (16 mL, 202 mmol) before allowing the mixture to warm to 23° C. Quenched with aqueous NH4Cl and extracted with EtOAc (3×50 mL). Organic layer was washed with H2O and brine before concentrating to afford 11.6 g of Intermediate 311.2. 1H-NMR (CDCl3)=1.18 (t, 3 H), δ 2.58 (q, 2 H), δ 7.04 (t, 1 H), δ 7.35 (m, 1 H), δ 7.62 (m, 1 H), δ 10.31 (s, 1 H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][CH:4]=1)[CH3:2].CN(CCN(CCN(C)C)C)C.C([Li])CCC.CN([CH:30]=[O:31])C>C1COCC1>[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([F:9])=[C:7]([CH:8]=1)[CH:30]=[O:31])[CH3:2]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)F
Name
Quantity
17 mL
Type
reactant
Smiles
CN(C)CCN(C)CCN(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
56 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
16 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for 40 min at −60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Mixture cooled to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 23° C
CUSTOM
Type
CUSTOM
Details
Quenched with aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 mL)
WASH
Type
WASH
Details
Organic layer was washed with H2O and brine
CONCENTRATION
Type
CONCENTRATION
Details
before concentrating

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C)C=1C=CC(=C(C=O)C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 11.6 g
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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